molecular formula C₂₄H₃₂ClN₅O₂ B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

Cat. No. B1662790
M. Wt: 458 g/mol
InChI Key: GRZXWCHAXNAUHY-NSISKUIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipatasertib (RG7440) is an experimental cancer drug in development by Roche. It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .


Synthesis Analysis

The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . All three stereocenters are introduced using enzyme or metal catalysis .


Molecular Structure Analysis

Ipatasertib belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Chemical Reactions Analysis

The convergent synthesis of Ipatasertib consists of ten steps with eight isolated intermediates and utilizes a wide range of chemical techniques and technologies to build up this complex drug .


Physical And Chemical Properties Analysis

Ipatasertib is a small molecule with a molar mass of 458.00 g·mol −1 . It is a potent, highly selective, small-molecule inhibitor of protein kinase B (Akt) .

Safety And Hazards

Ipatasertib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib

CAS RN

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib
Reactant of Route 2
Reactant of Route 2
Ipatasertib
Reactant of Route 3
Ipatasertib
Reactant of Route 4
Reactant of Route 4
Ipatasertib
Reactant of Route 5
Reactant of Route 5
Ipatasertib
Reactant of Route 6
Reactant of Route 6
Ipatasertib

Citations

For This Compound
3,000
Citations
R Dent, M Oliveira, SJ Isakoff, SA Im… - Annals of …, 2020 - annalsofoncology.org
Background In LOTUS (NCT02162719), adding the oral AKT inhibitor IPAT to 1st-line PAC for mTNBC improved progression-free survival (PFS; primary endpoint)[Kim, Lancet Oncol …
Number of citations: 15 www.annalsofoncology.org
C Sweeney, KN Chi, S Bracarda, CN Sternberg… - 2022 - ascopubs.org
5056 Background: Ipat + abiraterone (abi) significantly reduced the risk of radiographic disease progression vs placebo (pbo) + abi in pts with mCRPC and PTEN loss tumors by …
Number of citations: 2 ascopubs.org
R Dent, SB Kim, M Oliveira, C Barrios… - Cancer Research, 2021 - AACR
Background: In the randomized phase II LOTUS trial [Kim, Lancet Oncol 2017], adding IPAT to PAC improved progression-free survival (PFS), with a more pronounced effect in patients …
Number of citations: 30 aacrjournals.org
CN Sternberg, S Bracarda, JS de Bono… - Annals of …, 2021 - annalsofoncology.org
Background In IPATential150 (NCT03072238), ipat+ abi as first-line mCRPC treatment (tx) significantly reduced the risk for disease worsening or death vs placebo (pbo)+ abi in patients …
Number of citations: 2 www.annalsofoncology.org
SJ Isakoff, JR Infante, D Juric, WY Chan, S Jia… - Annals of …, 2014 - Elsevier
Aim: Solid tumors, including breast cancers, may have aberrant activation of PI3K/Akt signaling, which may cause chemoresistance; thus, inhibition of Akt signaling may improve …
Number of citations: 7 www.sciencedirect.com
C Saura, D Roda, S Roselló, M Oliveira, T Macarulla… - Cancer discovery, 2017 - AACR
… inhibition with doses of ipatasertib that are well tolerated by … ipatasertib and to estimate the maximum tolerated dose (MTD). Additional objectives included characterization of ipatasertib …
Number of citations: 156 aacrjournals.org
C Sweeney, S Bracarda, CN Sternberg, KN Chi… - The Lancet, 2021 - thelancet.com
… inhibitor ipatasertib plus abiraterone might have greater benefit than abiraterone alone. We aimed to compare ipatasertib … Our findings show that the addition of ipatasertib to abiraterone …
Number of citations: 170 www.thelancet.com
JS De Bono, S Bracarda, CN Sternberg… - Annals of …, 2020 - annalsofoncology.org
Background PI3K/AKT and androgen receptor (AR) signalling are dysregulated in mCRPC. PTEN loss (40%-50% of mCRPC) results in activation of AKT, the ipat target, and worse …
Number of citations: 37 www.annalsofoncology.org
SB Kim, R Dent, SA Im, M Espié, S Blau, AR Tan… - The Lancet …, 2017 - thelancet.com
Background The oral AKT inhibitor ipatasertib is being investigated in cancers with a high prevalence of PI3K/AKT pathway activation, including triple-negative breast cancer. The …
Number of citations: 444 www.thelancet.com
A VanderWalde, DR Spigel, WC Darbonne… - European Journal of …, 2022 - ejcancer.com
Background: MyTACTIC (NCT04632992) is a multiarm basket study evaluating the safety/efficacy of targeted therapies as single agents or combinations in advanced unresectable/…
Number of citations: 0 www.ejcancer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.